molecular formula C11H9N3O2 B189387 3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide CAS No. 67602-10-2

3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide

Cat. No.: B189387
CAS No.: 67602-10-2
M. Wt: 215.21 g/mol
InChI Key: ITBVPOQBGPPMDO-UHFFFAOYSA-N
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Description

3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide is a heterocyclic compound that belongs to the pyrazine family. It is characterized by its unique structure, which includes a pyrazine ring fused with a phenyl group and a carboxamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide typically involves the condensation of appropriate precursors. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate is then cyclized under acidic conditions to yield the desired pyrazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-oxo-6-phenyl-1H-pyrazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-10(15)9-11(16)14-8(6-13-9)7-4-2-1-3-5-7/h1-6H,(H2,12,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBVPOQBGPPMDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C(=O)N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303162
Record name 3-hydroxy-5-phenyl-2-pyrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67602-10-2
Record name NSC157056
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157056
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-hydroxy-5-phenyl-2-pyrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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